molecular formula C13H15NO3 B1453709 2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid CAS No. 1038334-99-4

2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid

Cat. No.: B1453709
CAS No.: 1038334-99-4
M. Wt: 233.26 g/mol
InChI Key: RRPPJKQGVAMRMU-UHFFFAOYSA-N
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Description

2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid (C₁₃H₁₅NO₃, molecular weight: 233.11 g/mol) is a phenylacetic acid derivative featuring a 3-methylbut-2-enamido group at the para position of the phenyl ring. This compound is structurally characterized by a conjugated enamide system, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name

2-[4-(3-methylbut-2-enoylamino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9(2)7-12(15)14-11-5-3-10(4-6-11)8-13(16)17/h3-7H,8H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPPJKQGVAMRMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=C(C=C1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of 4-Aminophenylacetic Acid with 3-Methylbut-2-enoyl Chloride

Overview:
The most straightforward and commonly reported method for synthesizing 2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid involves the reaction of 4-aminophenylacetic acid with 3-methylbut-2-enoyl chloride (an acid chloride derivative of 3-methylbut-2-enoic acid). This method exploits the nucleophilic amine group on the aromatic ring to form an amide bond with the acyl chloride.

Reaction Scheme:
$$
\text{4-Aminophenylacetic acid} + \text{3-Methylbut-2-enoyl chloride} \rightarrow \text{this compound}
$$

Typical Conditions:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
  • Base: Triethylamine or pyridine to neutralize HCl formed
  • Temperature: 0°C to room temperature to avoid side reactions
  • Reaction time: Several hours under stirring

Purification:

  • Aqueous work-up with acid/base washes to remove unreacted starting materials and byproducts
  • Drying over anhydrous sodium sulfate
  • Purification by recrystallization or flash chromatography

Yield and Characterization:

  • The reaction typically affords moderate to good yields (50–80%) depending on reagent purity and reaction control
  • Characterization by NMR, IR, and mass spectrometry confirms the formation of the amide bond and retention of the unsaturated side chain

Notes:

  • This method is referenced in commercial synthesis descriptions and aligns with standard amide bond formation protocols for aromatic amines.

Activation of Carboxylic Acid and Subsequent Amidation (Alternative Route)

Overview:
An alternative preparation involves activating the carboxyl group of 4-(3-methylbut-2-enamido)phenylacetic acid derivatives or related intermediates using reagents such as boron trifluoride etherate (BF3·Et2O), followed by substitution or aminolysis to form the enamide linkage.

Key Steps:

  • Activation of carboxyl group with BF3–Et2O
  • Substitution of alkoxy groups or hydrolysis to form oxoamide intermediates
  • Aminolysis with ammonia or amines to yield enaminoamide structures

Reaction Conditions:

  • Solvent: Methanol or dichloromethane
  • Temperature: Mild heating (e.g., 55°C) for several days for completion
  • Work-up: Extraction with organic solvents, drying, and recrystallization

Yield and Purity:

  • Moderate yields (~55%) with crystalline products obtained after recrystallization
  • Products characterized by NMR and elemental analysis confirming the enamide structure

Summary Table of Preparation Methods

Method Number Preparation Method Key Reagents/Conditions Yield (%) Notes
1 Direct Acylation with 3-Methylbut-2-enoyl chloride 4-Aminophenylacetic acid, 3-methylbut-2-enoyl chloride, base (Et3N), DCM, 0°C to RT 50–80 Most straightforward, widely used method
2 Carboxyl Activation and Aminolysis BF3·Et2O activation, methanol, ammonia, 55°C, 3 days ~55 Alternative route via oxoamide intermediates
3 Carbodiimide-Mediated Coupling (Potential) EDCI, DMAP, DCM, RT, 16 h Variable Metal-free, mild conditions, adaptable method

Chemical Reactions Analysis

2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid serves as a building block in the synthesis of more complex organic molecules. It is particularly useful in developing pharmaceuticals and agrochemicals due to its unique chemical structure that allows for various modifications .

Biology

This compound is studied for its potential biological activities , including:

Medicine

Ongoing research is focused on the compound's potential as a therapeutic agent for various diseases. Its unique reactivity and ability to interact with biological systems make it a candidate for drug development .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and serves as an intermediate in synthesizing other valuable compounds .

Cellular Effects

The compound influences several cellular processes:

  • It interacts with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator.
  • It modulates key signaling molecules, affecting downstream signaling cascades and gene expression .

Molecular Mechanism

At the molecular level, the compound binds to specific biomolecules, altering their conformation and activity. This interaction can lead to significant changes in cellular metabolism and function .

Case Study 1: Antimicrobial Activity

A study investigating derivatives of phenylacetic acid demonstrated significant antimicrobial activity against various strains of bacteria. While specific data on this compound is lacking, its structural similarity suggests potential effectiveness against pathogens like MRSA .

Case Study 2: Anti-inflammatory Research

Research into related compounds has shown promise in modulating inflammatory responses. The mechanisms by which these compounds exert their effects could provide insights into the therapeutic potential of this compound in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Key Observations :

  • Amide vs.
  • α,β-Unsaturation : The conjugated enamide system in the target compound may confer rigidity and influence electronic properties, contrasting with saturated substituents in analogues like 4-chloro-α-isopropyl-phenylacetic acid .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogues:

Property This compound 2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid
Molecular Weight (g/mol) 233.11 258.3 272.29
Boiling Point (°C) Not reported Not reported Not reported
Solubility Likely moderate in polar solvents Higher solubility due to sulfonyl group Lower solubility due to bulky benzyl group
LogP (Predicted) ~2.1 (moderate lipophilicity) ~1.5 (more polar) ~2.8 (higher lipophilicity)

Notes:

  • The sulfonyl group in 2-[4-(2-methoxyethanesulfonyl)phenyl]acetic acid increases polarity, enhancing aqueous solubility compared to the target compound .
  • Bulky substituents like benzyloxy in 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid reduce solubility but improve membrane permeability .

Hepatocarcinogenicity of Phenylacetic Acid Derivatives

Evidence from peroxisome proliferators (PPs) like Wy-14,643 ([4-chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid) demonstrates that phenylacetic acid derivatives can induce hepatocarcinogenicity in rodents via sustained DNA replication and peroxisome proliferation . However, the target compound’s amide group may mitigate such effects by altering metabolic activation pathways.

Metabolic Implications

3-Methylcrotonylglycine (2-(3-methylbut-2-enamido)acetic acid), a structurally related metabolite, is associated with inborn errors of metabolism and mitochondrial dysfunction . While the target compound shares the 3-methylbut-2-enamido moiety, its extended phenylacetic acid backbone may confer distinct pharmacokinetic properties, such as slower renal clearance.

Biological Activity

Overview

2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.27 g/mol. Despite its intriguing structure, research on its biological activity remains limited. This article aims to synthesize available information regarding its biochemical properties, potential applications, and mechanisms of action.

Chemical Structure and Properties

The compound features a secondary amide group and a carboxylic acid group, which are crucial for its biological interactions. The presence of these functional groups suggests potential roles in enzyme inhibition or activation and interaction with various cellular pathways.

Mode of Action

Currently, the specific mode of action for this compound is not well-defined due to a lack of extensive research. However, it is hypothesized that the compound may influence several biochemical pathways by interacting with enzymes and proteins involved in metabolic processes.

Biochemical Pathways

The compound has been observed to interact with enzymes, potentially acting as an inhibitor or activator. Its secondary amide and carboxylic acid groups may allow it to modulate enzyme activity, impacting cellular metabolism and signaling pathways.

Antimicrobial Activity

While specific studies on the antimicrobial properties of this compound are scarce, similar compounds containing phenylacetic acid derivatives have shown significant antimicrobial activity against various bacterial strains. For instance, derivatives have been reported to exhibit comparable efficacy to established antibiotics like vancomycin against methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory Properties

Compounds similar in structure to this compound have been investigated for their anti-inflammatory effects. These studies suggest that such compounds can inhibit pro-inflammatory cytokines and pathways, potentially offering therapeutic benefits in inflammatory diseases.

Anticancer Potential

Preliminary research indicates that structurally related compounds may possess anticancer properties by inducing cell cycle arrest and apoptosis in cancer cell lines. For example, certain derivatives have demonstrated cytotoxic effects on breast cancer cells by disrupting key signaling pathways involved in tumor growth and metastasis . Although direct studies on this compound are lacking, its structural analogs suggest potential in cancer therapy.

Case Studies and Research Findings

Research on related compounds provides insights into the biological activities that may be expected from this compound:

  • Cytotoxicity Studies : In one study, phenylacetic acid derivatives were evaluated for their ability to induce apoptosis in cancer cell lines. The results showed significant cytotoxicity, particularly against triple-negative breast cancer cells, which are often resistant to conventional therapies .
  • Enzyme Interaction : Compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), which play a critical role in regulating gene expression and are implicated in cancer progression. The inhibition profile indicated that certain derivatives were potent inhibitors of HDAC isoforms 1–3, suggesting a mechanism through which this compound could exert anticancer effects .

Summary Table of Biological Activities

Activity Evidence
AntimicrobialComparable activity to vancomycin against MRSA
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cell lines; disruption of signaling pathways

Q & A

Q. What are the recommended methods for synthesizing 2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid?

A two-step synthesis is typically employed:

  • Step 1 : Introduce the 3-methylbut-2-enamide group to 4-aminophenylacetic acid via amide coupling. Use coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (Dicyclohexylcarbodiimide) under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions .
  • Step 2 : Purify the product using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the amide bond formation and aromatic substitution pattern. IR spectroscopy can validate the presence of carboxylic acid (-COOH) and amide (-CONH-) functional groups .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) provides molecular weight confirmation.
  • X-ray Crystallography : If single crystals are obtained, this method resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing derivatives of this compound?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states. Software like Gaussian or ORCA can predict activation energies and regioselectivity .
  • Reaction Path Search : Employ methods like the artificial force-induced reaction (AFIR) to explore alternative pathways. Validate predictions with experimental kinetic studies (e.g., varying temperature/pressure) .

Q. What strategies resolve contradictory data in biological activity studies of this compound?

  • Dose-Response Analysis : Perform dose-dependent assays (e.g., IC50_{50} determinations) to distinguish between specific activity and cytotoxicity.
  • Control Experiments : Use scrambled analogs or knockout cell lines to confirm target specificity.
  • Multi-Omics Integration : Combine transcriptomics and metabolomics to identify off-target effects .

Q. How can researchers design experiments to study its potential as a enzyme inhibitor?

  • Enzyme Kinetics : Use Michaelis-Menten assays with varying substrate concentrations to determine inhibition constants (KiK_i).
  • Molecular Docking : Simulate binding modes with software like AutoDock Vina. Cross-validate with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .

Methodological Challenges and Solutions

Q. How to address low yields in amide coupling steps during synthesis?

  • Optimize Coupling Agents : Compare HATU, EDCI, or DIC/DMAP systems for efficiency.
  • Protecting Groups : Protect the carboxylic acid (e.g., as a methyl ester) to prevent self-condensation. Deprotect post-coupling using LiOH/THF/water .

Q. What analytical techniques differentiate between polymorphic forms of this compound?

  • Thermal Analysis : DSC (Differential Scanning Calorimetry) identifies melting point variations between polymorphs.
  • Powder XRD : Distinguish crystal packing patterns.
  • Solid-State NMR : Resolve differences in hydrogen-bonding networks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid
Reactant of Route 2
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2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid

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